molecular formula C15H12N2O B1597530 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 524724-72-9

8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1597530
M. Wt: 236.27 g/mol
InChI Key: UHSALGGPQFYDCQ-UHFFFAOYSA-N
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Description

8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the CAS Number: 524724-72-9 . It has a molecular weight of 236.27 .


Molecular Structure Analysis

The IUPAC name for this compound is 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde . The InChI code is 1S/C15H12N2O/c1-11-6-5-9-17-13(10-18)14(16-15(11)17)12-7-3-2-4-8-12/h2-10H,1H3 . The InChI Key is UHSALGGPQFYDCQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a melting point of 168-170°C .

Scientific Research Applications

Synthesis and Molecular Studies

  • Fluorescent Molecular Rotors : A library of fluorescent molecular rotors (FMRs) was synthesized using substituted imidazo[1,2-a]pyridine-3-carbaldehydes. These FMRs, which include derivatives of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, exhibit viscosity sensing properties and show enhanced emission intensity in viscous environments, indicating potential applications in molecular sensing and imaging (Jadhav & Sekar, 2017).

  • Catalytic Activity in Oxidation Reactions : Imidazopyridine derivatives, including the related compounds of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, were investigated for their catalytic activity, particularly in the oxidation of catechol to o-quinone. These studies contribute to understanding the role of heterocyclic compounds in catalysis (Saddik et al., 2012).

  • Corrosion Inhibition : Research on similar imidazopyridine derivatives, like 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, has shown their effectiveness as corrosion inhibitors for metals in acidic environments. These compounds, including those structurally related to 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, act as mixed-type inhibitors and adhere to surfaces via Langmuir isotherm adsorption (Ech-chihbi et al., 2017).

  • Quantum Chemical Studies : Investigations into the electronic structure and properties of imidazopyridine derivatives through quantum chemical calculations provide insights into their chemical behavior. These studies are crucial for understanding the fundamental properties of compounds like 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and their potential applications in various fields (Ech-chihbi et al., 2019).

Pharmaceutical and Biological Studies

  • Antimicrobial Activity : Some pyrimidine derivatives, related to 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, have been synthesized and tested for antimicrobial activity. These studies expand the understanding of the potential biomedical applications of imidazo[1,2-a]pyridine derivatives (Rathod & Solanki, 2018).

Material Science Applications

  • Synthesis of Luminescent Materials : The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, closely related to 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, with potential applications in luminescent materials, demonstrates the versatility of these compounds in the field of material science (Volpi et al., 2017).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

properties

IUPAC Name

8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-6-5-9-17-13(10-18)14(16-15(11)17)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSALGGPQFYDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374980
Record name 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

CAS RN

524724-72-9
Record name 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
B Li, N Shen, X Zhang, X Fan - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
An efficient and convenient synthesis of diversely substituted naphtho[1′,2′:4,5]imidazo[1,2-a]-pyridine derivatives from the cascade reactions of 2-arylimidazo[1,2-a]pyridines with a-…
Number of citations: 17 pubs.rsc.org
D Singh, JA Tali, G Kumar, R Shankar - New Journal of Chemistry, 2021 - pubs.rsc.org
An efficient strategy has been developed for the deformylative halogenation of carbaldehyde imidazo-fused heterocycles in the presence of TBHP controlled by temperature. A …
Number of citations: 7 pubs.rsc.org
A Thakur, J Patwa, A Sharma, SJS Flora - Medicinal Chemistry, 2022 - ingentaconnect.com
Aim: To synthesize and evaluate the fused heterocyclic imidazo[1,2-a]pyridine based oxime as a reactivator against paraoxon inhibited acetylcholinesterase. Background: …
Number of citations: 6 www.ingentaconnect.com
G Kibriya, AK Bagdi, A Hajra - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
A metal-free visible light induced C-3 formylation of imidazo[1,2-a]pyridine has been developed using tetramethylethylenediamine (TMEDA) as a one carbon source. An array of 3-…
Number of citations: 51 pubs.rsc.org
K Jahan, FA Sofi, SA Salim, PV Bharatam - Tetrahedron, 2022 - Elsevier
An environmental friendly, NIS mediated oxidative cyclocondensation of 2-aminopyridine and aryl methyl ketone/cinnamaldehydes has been realized for the synthesis of 2-arylimidazo […
Number of citations: 6 www.sciencedirect.com

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